Benzeneacetic acid, 3,4-dihydroxy-5-nitro-alpha-oxo-, butyl ester

Description

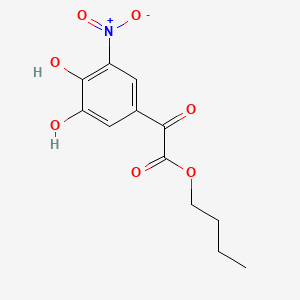

Benzeneacetic acid, 3,4-dihydroxy-5-nitro-alpha-oxo-, butyl ester (IUPAC name: butyl 3,4-dihydroxy-5-nitro-α-oxobenzeneacetate) is a nitro-substituted benzeneacetic acid derivative characterized by:

- Functional groups: A butyl ester at the acetic acid moiety, α-oxo (keto) group, and three substituents on the benzene ring: 3,4-dihydroxy (catechol) and 5-nitro groups.

- Molecular formula: Estimated as C₁₂H₁₃NO₇ (based on structural analogs in ).

- The butyl ester may increase lipophilicity compared to methyl or ethyl esters .

This compound is structurally distinct from simpler benzeneacetic acid esters (e.g., butyl phenylacetate, CAS 122-43-0) due to its multifunctional substituents, which likely influence its reactivity, solubility, and biological interactions .

Properties

CAS No. |

125629-05-2 |

|---|---|

Molecular Formula |

C12H13NO7 |

Molecular Weight |

283.23 g/mol |

IUPAC Name |

butyl 2-(3,4-dihydroxy-5-nitrophenyl)-2-oxoacetate |

InChI |

InChI=1S/C12H13NO7/c1-2-3-4-20-12(17)10(15)7-5-8(13(18)19)11(16)9(14)6-7/h5-6,14,16H,2-4H2,1H3 |

InChI Key |

AIOREHSQHZGAEV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)C(=O)C1=CC(=C(C(=C1)O)O)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneacetic acid, 3,4-dihydroxy-5-nitro-alpha-oxo-, butyl ester typically involves the esterification of Benzeneacetic acid, 3,4-dihydroxy-5-nitro-alpha-oxo- with butanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid under reflux conditions to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

Benzeneacetic acid, 3,4-dihydroxy-5-nitro-alpha-oxo-, butyl ester can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The nitro group can be reduced to an amine.

Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of amines.

Substitution: Formation of new esters or amides.

Scientific Research Applications

Benzeneacetic acid, 3,4-dihydroxy-5-nitro-alpha-oxo-, butyl ester has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Benzeneacetic acid, 3,4-dihydroxy-5-nitro-alpha-oxo-, butyl ester exerts its effects involves interactions with various molecular targets. The hydroxyl and nitro groups can participate in hydrogen bonding and electron transfer processes, affecting the activity of enzymes and other proteins. The ester group can undergo hydrolysis, releasing the active acid form of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related benzeneacetic acid derivatives:

Key Comparative Insights:

The catechol group is associated with antioxidant and metal-chelating properties, while the nitro group may confer reactivity in electrophilic substitutions .

Ester Group Influence :

- The butyl ester in the target compound increases molecular weight and lipophilicity relative to methyl or ethyl esters (e.g., ). This could prolong metabolic half-life but reduce aqueous solubility .

Biological and Chemical Implications: The nitro group may act as a prodrug motif, undergoing enzymatic reduction to bioactive amines or generating reactive nitrogen species . Structural analogs with α-oxo groups (e.g., ) exhibit diverse metabolic pathways, including keto-enol tautomerism or conjugation with glutathione .

Biological Activity

Benzeneacetic acid, 3,4-dihydroxy-5-nitro-alpha-oxo-, butyl ester (C12H13NO7) is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C12H13NO7

- Molecular Weight : 283.069 g/mol

- Structure : The compound features a benzene ring with hydroxyl and nitro substituents, contributing to its biological activity.

Antimicrobial Properties

Research indicates that benzeneacetic acid derivatives exhibit significant antimicrobial activity. A study evaluated various derivatives, including butyl esters, for their efficacy against bacteria and fungi. The results demonstrated that certain modifications enhance their antibacterial properties, making them potential candidates for pharmaceutical applications .

Antioxidant Activity

The compound has shown promising antioxidant capabilities. In vitro assays demonstrated that benzeneacetic acid derivatives can scavenge free radicals effectively. This property is crucial in preventing oxidative stress-related diseases, including cancer and neurodegenerative disorders .

Enzyme Inhibition

Benzeneacetic acid derivatives have been investigated for their role as enzyme inhibitors. Notably, they have been tested as inhibitors of α-amylase, which is vital in glucose metabolism. Inhibition of this enzyme can be beneficial in managing diabetes by reducing carbohydrate absorption .

Case Studies

-

Antimicrobial Efficacy Study :

- Objective : To evaluate the antimicrobial activity of benzeneacetic acid derivatives.

- Method : Various concentrations were tested against standard bacterial strains.

- Results : The butyl ester form exhibited the highest activity against Staphylococcus aureus and Escherichia coli, suggesting its potential use in developing new antibiotics.

-

Antioxidant Activity Assessment :

- Objective : To assess the free radical scavenging ability of the compound.

- Method : DPPH assay was employed.

- Results : The butyl ester showed a significant reduction in DPPH radical concentration, indicating strong antioxidant activity.

Research Findings Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.